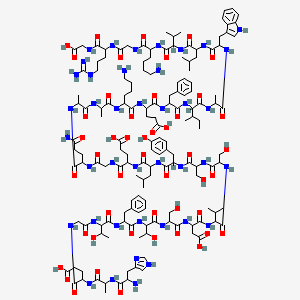![molecular formula C15H13BrN2O2S B13654912 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group and a tosyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole derivative. One common method is the reaction of 1-tosyl-1H-benzo[d]imidazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the tosyl group can lead to the formation of the corresponding benzimidazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed:
- Substituted benzimidazoles
- Sulfoxides and sulfones
- Reduced benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active molecules, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Material Science: It can be utilized in the development of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a versatile intermediate in the synthesis of diverse compounds with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
- 2-(Bromomethyl)-1-methyl-1H-benzimidazole
- 2-(Bromomethyl)-1H-benzimidazole
- 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide
Comparison: While these compounds share the bromomethyl group, the presence of different substituents (e.g., tosyl, methyl) significantly influences their reactivity and applications. The tosyl group in 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole enhances its stability and makes it a more suitable intermediate for specific synthetic applications .
Eigenschaften
Molekularformel |
C15H13BrN2O2S |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2O2S/c1-11-6-8-12(9-7-11)21(19,20)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZGLHDJDSKFKJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



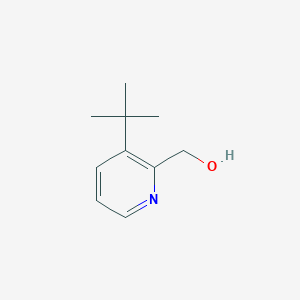
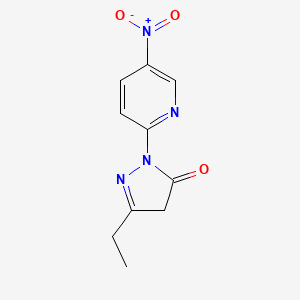

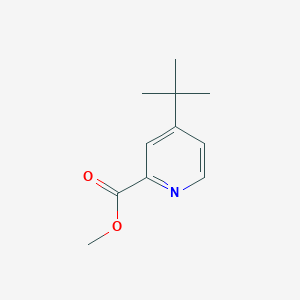


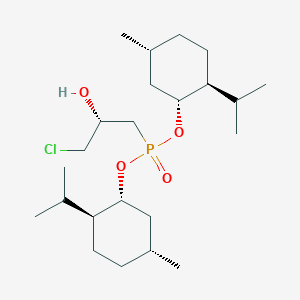

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)


![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
